PyOxim

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PyOxim is synthesized by combining Oxyma Pure with phosphonium salts. The reaction typically involves the use of a tertiary base to convert protected amino acids to activated species. The process is carried out under inert atmosphere conditions to ensure stability and prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes deprotection and coupling steps, where the reagent is mixed with amino acids and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction. The reagent is known for its excellent solubility in dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), making it suitable for high-throughput synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

PyOxim primarily undergoes coupling reactions, where it facilitates the formation of peptide bonds between amino acids. It is known for its low racemization and epimerization rates, making it ideal for synthesizing cyclic peptides .

Common Reagents and Conditions

Reagents: Amino acids, DIPEA, DMF, NMP

Conditions: Inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major products formed from reactions involving this compound are peptides and cyclic peptides. The reagent is particularly effective in synthesizing difficult sequences and peptaibols .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of PyOxim span multiple scientific disciplines:

- Chemistry : Used for synthesizing complex peptides and proteins.

- Biology : Facilitates studies on protein-protein interactions and enzyme functions.

- Medicine : Aids in developing peptide-based drugs and therapeutic agents.

- Industry : Employed in large-scale peptide production for research and pharmaceutical purposes.

Key Features:

- High Efficiency : Compared to traditional reagents like HATU and PyBOP.

- Low Racemization : Reduces unwanted side reactions during peptide synthesis.

- Stability : Maintains activity over time in solution, allowing for consistent performance.

Comparative Analysis of Coupling Reagents

The following table compares this compound with other common coupling reagents based on efficiency, racemization rates, and safety profiles:

| Coupling Reagent | Efficiency | Racemization Rate | Safety Profile |

|---|---|---|---|

| This compound | High | Low | Safer than HOBt-based reagents |

| HATU | Moderate | Moderate | Moderate safety concerns |

| PyBOP | Moderate | High | Hazardous; mutagenic properties |

| COMU | High | Low | Comparable safety profile to this compound |

| TBTU | Moderate | Moderate | Less stable than this compound |

Peptide Synthesis Efficiency

In a comparative study conducted by Subirós-Funosas et al., this compound demonstrated superior efficiency in synthesizing peptides compared to other reagents. For instance, when synthesizing the model peptide H-Tyr-MeLeu-MeLeu-Phe-Leu-NH2, this compound yielded near-identical results to COMU while outperforming PyBOP and HBTU in terms of efficiency and racemization rates .

Detection of Bacterial Metabolites

Research by Zukovskaja et al. explored the potential of this compound for detecting specific bacterial metabolites. The study highlighted its ability to identify unique metabolites produced by Pseudomonas aeruginosa, suggesting that this compound could be instrumental in developing rapid diagnostic tests for bacterial infections .

Surface-Enhanced Raman Spectroscopy (SERS)

Another study investigated the use of this compound to enhance SERS signals for pyridine. The findings indicated that this compound could improve sensitivity and selectivity in SERS applications, potentially aiding in the detection of biomarkers or contaminants .

Mécanisme D'action

PyOxim mediates coupling reactions by converting carboxylic acids to activated esters. The reagent’s efficiency is attributed to its ability to form stable intermediates that facilitate peptide bond formation. It does not cause chain-terminating side reactions, making it suitable for synthesizing cyclic peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

- PyBOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate)

Uniqueness

PyOxim stands out due to its superior efficiency in coupling reactions, low racemization rates, and excellent solubility in common solvents like DMF and NMP. Unlike some other coupling reagents, it does not cause guanidinylation, making it ideal for synthesizing cyclic peptides .

Activité Biologique

PyOxim, a derivative of Oxyma, is an oxime-based coupling reagent widely utilized in peptide synthesis due to its efficiency and low racemization rates. This article examines the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.

This compound is primarily employed in peptide coupling reactions, facilitating the formation of peptide bonds between amino acids. Its unique structure allows it to interact effectively with carboxyl groups of amino acids, promoting nucleophilic attacks by amino groups of other amino acids. This interaction leads to the formation of stable intermediates that are crucial for peptide synthesis.

Table 1: Comparison of Coupling Reagents

| Coupling Reagent | Efficiency | Racemization Rate | Stability |

|---|---|---|---|

| This compound | High | Low | Moderate |

| HATU | Very High | Moderate | High |

| COMU | High | Low | Moderate |

| HOBt | Low | High | Low |

This compound acts as a coupling reagent by mediating peptide bond formation with high efficiency. The mechanism involves the activation of carboxyl groups in amino acids, allowing for a nucleophilic attack by the amino group of another amino acid. This process occurs under various conditions, including varying pH levels and the presence of different bases such as DIPEA or NMM .

Cellular Effects

The influence of this compound extends beyond mere chemical reactions; it affects cellular processes such as cell signaling and gene expression. The peptides synthesized using this compound can modulate cellular responses, impacting various biological functions.

Case Studies

- Peptide Synthesis Efficiency : A study comparing this compound with other coupling reagents demonstrated that it significantly reduced racemization during peptide bond formation, making it preferable for synthesizing complex peptides .

- Biological Activity Assessment : In vitro assays showed that peptides synthesized using this compound exhibited enhanced biological activity against cancer cell lines, indicating that the choice of coupling reagent can influence the pharmacological properties of the resulting peptides .

Dosage Effects in Animal Models

Research indicates that the dosage of this compound plays a critical role in its effectiveness and safety profile. Optimal dosages facilitate efficient peptide synthesis without adverse effects, while excessive doses may lead to toxicity and impaired cellular functions.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors essential for forming peptide bonds, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

Within biological systems, this compound is distributed to specific cellular compartments where peptide synthesis occurs. Its interaction with transporters ensures effective localization, which is crucial for its activity.

Propriétés

Numéro CAS |

153433-21-7 |

|---|---|

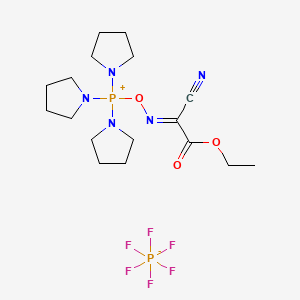

Formule moléculaire |

C17H29F6N5O3P2 |

Poids moléculaire |

527.4 g/mol |

Nom IUPAC |

[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |

InChI |

InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16-; |

Clé InChI |

RDWDVLFMPFUBDV-JWJVXZKMSA-N |

SMILES |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |

SMILES isomérique |

CCOC(=O)/C(=N\O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F |

SMILES canonique |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.